(2R)-4-aminobutane-1,2-diol hydrochloride
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Overview
Description
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about the compound’s physical appearance (such as color and state of matter at room temperature) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to determine the three-dimensional arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions where the compound is a reactant, a product, or a catalyst .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties can include reactivity, acidity or basicity, and types of reactions the compound can undergo .Mechanism of Action
- These receptors play a crucial role in regulating blood pressure, heart rate, and sympathetic nervous system activity .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
: Labetalol: Uses, Interactions, Mechanism of Action | DrugBank Online
Advantages and Limitations for Lab Experiments
Gabapentin has a number of advantages for use in lab experiments. It is relatively inexpensive and widely available. It has also been shown to be effective in a variety of animal models of disease. However, (2R)-4-aminobutane-1,2-diol hydrochloride has a number of limitations. It has a short half-life, which may require frequent dosing in some experiments. It is also known to have a number of side effects, which may confound experimental results.
Future Directions
There are a number of future directions for research on (2R)-4-aminobutane-1,2-diol hydrochloride. One area of interest is the development of more potent and selective this compound analogs. Another area of interest is the development of new formulations of this compound that have improved pharmacokinetic properties. Additionally, there is interest in exploring the use of this compound in combination with other drugs for the treatment of various diseases. Finally, there is a need for further research into the mechanism of action of this compound and its effects on the central nervous system.
Synthesis Methods
Gabapentin is synthesized from the amino acid L-glutamine. The synthesis method involves the protection of the carboxyl group of L-glutamine with a tert-butyloxycarbonyl (BOC) group, followed by the conversion of the amino group to an azide. The azide is then reduced to an amine, which is protected with a BOC group. The BOC group is then removed, and the amine is reacted with 1,2-dichloroethane to form (2R)-4-aminobutane-1,2-diol hydrochloride.
Scientific Research Applications
Gabapentin has been extensively studied for its effectiveness in treating a variety of conditions. It has been shown to be effective in treating epilepsy, postherpetic neuralgia, diabetic neuropathy, and fibromyalgia. It has also been used off-label to treat anxiety, bipolar disorder, and alcohol withdrawal syndrome.
Safety and Hazards
properties
IUPAC Name |
(2R)-4-aminobutane-1,2-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2.ClH/c5-2-1-4(7)3-6;/h4,6-7H,1-3,5H2;1H/t4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZGKLVLGVETGA-PGMHMLKASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(CO)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)[C@H](CO)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2225127-14-8 |
Source
|
Record name | (2R)-4-aminobutane-1,2-diol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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